molecular formula C22H21NO2 B5491366 N-[2-(BENZYLOXY)ETHYL]-[1,1'-BIPHENYL]-2-CARBOXAMIDE

N-[2-(BENZYLOXY)ETHYL]-[1,1'-BIPHENYL]-2-CARBOXAMIDE

Cat. No.: B5491366
M. Wt: 331.4 g/mol
InChI Key: FASHZQPTYAFPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a biphenyl structure with a carboxamide group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzyloxyacetic acid or benzaldehyde derivatives.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The biphenyl structure can facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to the combination of its benzyloxy, ethyl, biphenyl, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-22(23-15-16-25-17-18-9-3-1-4-10-18)21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASHZQPTYAFPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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